
Z-Gly-Pro-Leu-Gly
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Gly-Pro-Leu-Gly is a synthetic peptide composed of four amino acids: glycine, proline, leucine, and glycine. This compound is often used in biochemical research due to its unique structural properties and its role as a substrate in enzymatic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Pro-Leu-Gly typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence of amino acids.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and reducing the risk of human error. The final product is then purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Z-Gly-Pro-Leu-Gly can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, breaking the compound into its constituent amino acids.
Oxidation and Reduction: While the peptide itself is relatively stable, the side chains of amino acids like proline and leucine can undergo oxidation and reduction reactions under specific conditions.
Substitution: The amino groups in the peptide can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Enzymes such as pepsin and trypsin are commonly used to hydrolyze peptide bonds.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize specific amino acid side chains.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds in peptides.
Major Products Formed
The primary products of these reactions are the individual amino acids: glycine, proline, and leucine. In the case of oxidation and reduction, modified amino acids with altered side chains may be produced.
Aplicaciones Científicas De Investigación
Z-Gly-Pro-Leu-Gly has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and structure.
Biology: The peptide serves as a substrate for studying enzyme kinetics and specificity, particularly for proteases.
Medicine: Research into peptide-based drugs often uses this compound as a reference compound.
Industry: The peptide is used in the development of peptide-based materials and as a standard in analytical techniques like HPLC.
Mecanismo De Acción
The mechanism of action of Z-Gly-Pro-Leu-Gly primarily involves its interaction with enzymes. As a substrate, it binds to the active site of proteolytic enzymes, where it undergoes hydrolysis. The specific sequence of amino acids in the peptide determines its binding affinity and the rate of enzymatic cleavage. The molecular targets are typically the peptide bonds between the amino acids, and the pathways involved include the catalytic mechanisms of the enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Z-Gly-Pro-Leu-Gly-Pro: Another peptide with an additional proline residue, often used in similar enzymatic studies.
Z-Gly-Pro-AMC: A fluorescent substrate used to study protease activity.
Z-Pro-Leu-Gly ethyl ester: A variant with an ethyl ester group, used in structural studies.
Uniqueness
This compound is unique due to its specific sequence, which makes it an ideal substrate for studying the activity of certain proteases. Its stability and ease of synthesis also make it a valuable tool in various research applications.
Propiedades
Número CAS |
2646-64-2 |
|---|---|
Fórmula molecular |
C23H32N4O7 |
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
2-[[(2S)-4-methyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H32N4O7/c1-15(2)11-17(21(31)24-13-20(29)30)26-22(32)18-9-6-10-27(18)19(28)12-25-23(33)34-14-16-7-4-3-5-8-16/h3-5,7-8,15,17-18H,6,9-14H2,1-2H3,(H,24,31)(H,25,33)(H,26,32)(H,29,30)/t17-,18-/m0/s1 |
Clave InChI |
BHYBKKFGHQVXFO-ROUUACIJSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


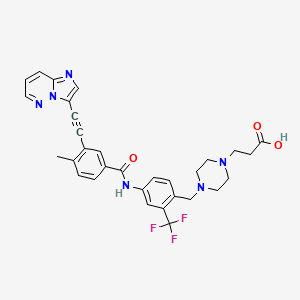
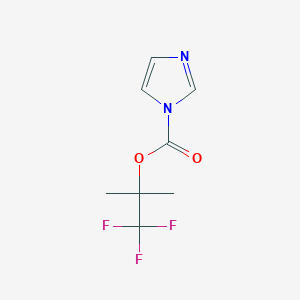
![(2S,7S)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B12433616.png)

![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron](/img/structure/B12433620.png)
![6-[(3S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B12433623.png)
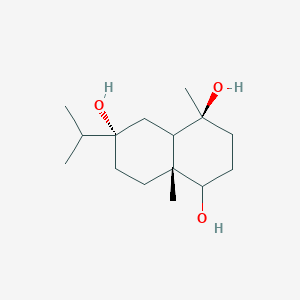
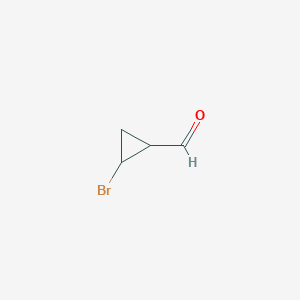
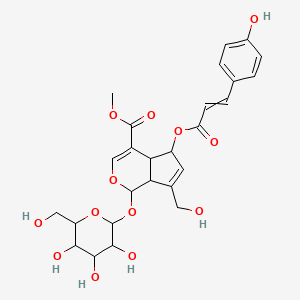

![4-[(1E,3E)-5-[(4Z)-5-Oxo-3-phenyl-1,2-oxazol-4-ylidene]penta-1,3-dien-1-YL]-3-phenyl-2H-1,2-oxazol-5-one](/img/structure/B12433649.png)

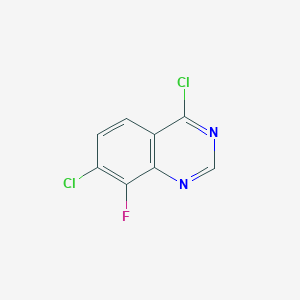
![N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12433660.png)
